molecular formula C6H4BrFO2 B13906628 3-Bromo-4-fluorobenzene-1,2-diol

3-Bromo-4-fluorobenzene-1,2-diol

Cat. No.: B13906628
M. Wt: 207.00 g/mol
InChI Key: IYEKHXCNXQMKSX-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrFO2 and a molecular weight of 207.00 g/mol . This compound is characterized by the presence of bromine and fluorine substituents on a benzene ring, along with two hydroxyl groups positioned ortho to each other. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluorocatechol (4-fluorobenzene-1,2-diol) using bromine or a bromine source under controlled conditions . The reaction proceeds as follows:

  • Bromination: : 4-Fluorocatechol is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield this compound.

    C6H4(OH)2F+Br2C6H3(OH)2BrF+HBr\text{C6H4(OH)2F} + \text{Br2} \rightarrow \text{C6H3(OH)2BrF} + \text{HBr} C6H4(OH)2F+Br2→C6H3(OH)2BrF+HBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorobenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 3-Bromo-4-fluoro-1,2-benzoquinone.

    Reduction: Formation of 3-Bromo-4-fluorobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-fluorobenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorobenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluorobenzene-1,2-diol is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both bromine and fluorine atoms, along with two hydroxyl groups, allows for a wide range of chemical modifications and applications that are not possible with simpler benzene derivatives.

Properties

Molecular Formula

C6H4BrFO2

Molecular Weight

207.00 g/mol

IUPAC Name

3-bromo-4-fluorobenzene-1,2-diol

InChI

InChI=1S/C6H4BrFO2/c7-5-3(8)1-2-4(9)6(5)10/h1-2,9-10H

InChI Key

IYEKHXCNXQMKSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)O)Br)F

Origin of Product

United States

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